molecular formula C7H3BrClF3O B1405492 5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene CAS No. 1417569-07-3

5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B1405492
CAS No.: 1417569-07-3
M. Wt: 275.45 g/mol
InChI Key: RHNFACINAXGXHW-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C7H2BrClF3O. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a benzene ring is substituted with bromine, chlorine, and fluorine atoms. The difluoromethoxy group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: This compound can undergo various substitution reactions, where one of the halogen atoms is replaced by another functional group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: It can be involved in coupling reactions, forming larger molecules by joining two aromatic rings.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.

Scientific Research Applications

5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the difluoromethoxy group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene
  • 5-Bromo-1-chloro-2-(difluoromethoxy)-3-isopropylbenzene
  • 5-Bromo-1-chloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

Uniqueness

5-Bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene is unique due to the presence of both bromine and chlorine atoms along with the difluoromethoxy group. This combination of substituents provides distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-1-chloro-2-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNFACINAXGXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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